molecular formula C23H25N3OS B2397994 (4-((1H-imidazol-1-yl)methyl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1706057-88-6

(4-((1H-imidazol-1-yl)methyl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2397994
CAS No.: 1706057-88-6
M. Wt: 391.53
InChI Key: DUCPXFKSRUBSDR-UHFFFAOYSA-N
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Description

The compound “(4-((1H-imidazol-1-yl)methyl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone” is a complex organic molecule that features both imidazole and thiazepane moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the preparation of the imidazole and thiazepane intermediates. Common synthetic routes may include:

    Imidazole Formation: Typically synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Thiazepane Formation: This seven-membered ring can be synthesized through cyclization reactions involving thiol and amine precursors.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazepane ring or the imidazole moiety.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions might occur at the phenyl ring or the imidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with imidazole and thiazepane rings are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, including antimicrobial, antifungal, or anticancer activities.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The imidazole ring could coordinate with metal ions in enzyme active sites, while the thiazepane ring might interact with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

    (4-((1H-imidazol-1-yl)methyl)phenyl)methanone: Lacks the thiazepane ring, potentially altering its biological activity.

    (7-(o-tolyl)-1,4-thiazepan-4-yl)methanone: Lacks the imidazole moiety, which might affect its binding properties.

Uniqueness

The combination of imidazole and thiazepane rings in a single molecule is relatively unique, potentially offering a distinct set of biological activities and chemical reactivity compared to compounds containing only one of these functional groups.

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-18-4-2-3-5-21(18)22-10-12-26(14-15-28-22)23(27)20-8-6-19(7-9-20)16-25-13-11-24-17-25/h2-9,11,13,17,22H,10,12,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCPXFKSRUBSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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